molecular formula C14H16Cl3NO3 B12622215 {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid CAS No. 921598-18-7

{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid

Cat. No.: B12622215
CAS No.: 921598-18-7
M. Wt: 352.6 g/mol
InChI Key: CCHRBOFUGYWCLG-UHFFFAOYSA-N
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Description

{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenylacetic acid core substituted with a trichloroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the trichloroacetamido intermediate. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. Common reagents used in these reactions include trichloroacetic acid, methylamine, and phenylacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trichloroacetamido group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylacetic acid derivatives and trichloroacetamido-substituted compounds. Examples include:

    Phenylacetic acid: A simpler analog without the trichloroacetamido group.

    Trichloroacetamide: A compound with similar functional groups but different overall structure.

Uniqueness

The uniqueness of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

921598-18-7

Molecular Formula

C14H16Cl3NO3

Molecular Weight

352.6 g/mol

IUPAC Name

2-[3-[2-methyl-2-[(2,2,2-trichloroacetyl)amino]propyl]phenyl]acetic acid

InChI

InChI=1S/C14H16Cl3NO3/c1-13(2,18-12(21)14(15,16)17)8-10-5-3-4-9(6-10)7-11(19)20/h3-6H,7-8H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

CCHRBOFUGYWCLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC(=C1)CC(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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